2-Butyl-4,5-dimethyl-3,6-dihydro-2h-pyran
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Overview
Description
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans This compound is characterized by a six-membered ring containing one oxygen atom and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of butyl lithium with 4,5-dimethyl-3,6-dihydro-2H-pyran under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs or other reduced forms.
Substitution: The presence of substituents on the pyran ring allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyranones, while reduction can produce saturated pyrans
Scientific Research Applications
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with a six-membered ring containing one oxygen atom and two double bonds.
Tetrahydropyran: A fully saturated analog of dihydropyrans, lacking double bonds in the ring.
Pyran: The parent compound with a six-membered ring containing one oxygen atom and two double bonds.
Uniqueness
2-Butyl-4,5-dimethyl-3,6-dihydro-2H-pyran is unique due to the presence of butyl and dimethyl substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81374-76-7 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-butyl-4,5-dimethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11-7-9(2)10(3)8-12-11/h11H,4-8H2,1-3H3 |
InChI Key |
HBJJCCMFJNRZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=C(CO1)C)C |
Origin of Product |
United States |
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